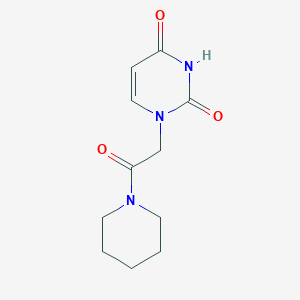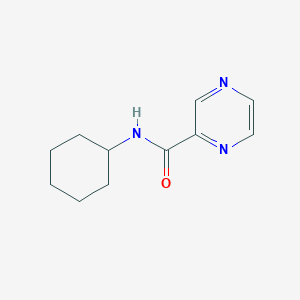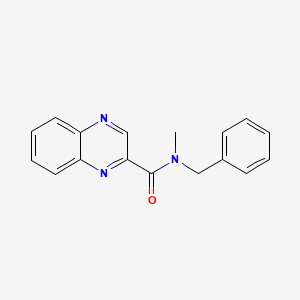![molecular formula C20H18N2O3 B7496461 Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of several types of fungi and bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone in lab experiments is its broad spectrum of activity. It has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations is its potential toxicity, which may require careful handling and monitoring.
Future Directions
There are several future directions for research on Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone. One direction is to investigate its potential as a chemotherapeutic agent for different types of cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on cells. Additionally, further research is needed to determine its safety and potential side effects in humans.
In conclusion, Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound with significant potential for scientific research. Its broad spectrum of activity and potential applications in various fields make it an interesting subject for further investigation. However, more studies are needed to fully understand its mechanism of action, potential side effects, and safety in humans.
Synthesis Methods
The synthesis of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone involves several steps. The starting materials for the synthesis are 5-phenyl-1,3-oxazole-2-carboxylic acid and 4-morpholinobenzaldehyde. These compounds are reacted together in the presence of a suitable catalyst to form the desired product.
properties
IUPAC Name |
morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-10-12-24-13-11-22)17-9-5-4-8-16(17)19-21-14-18(25-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANYLFNVCXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7496407.png)





![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)


![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)